1-Cyanoethane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

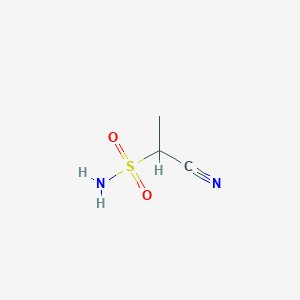

1-Cyanoethane-1-sulfonamide is an organosulfur compound with the molecular formula C₃H₆N₂O₂S It is characterized by the presence of a cyano group (-CN) and a sulfonamide group (-SO₂NH₂) attached to an ethane backbone

Métodos De Preparación

1-Cyanoethane-1-sulfonamide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation . Industrial production methods often utilize similar oxidative coupling reactions due to their efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

1-Cyanoethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids under specific conditions.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

Aplicaciones Científicas De Investigación

1-Cyanoethane-1-sulfonamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Mecanismo De Acción

The mechanism of action of 1-Cyanoethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly . This inhibition can affect various metabolic pathways, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

1-Cyanoethane-1-sulfonamide can be compared with other sulfonamide compounds such as sulfanilamide and sulfamethoxazole. . Similar compounds include:

Sulfanilamide: A widely used antibacterial agent.

Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

Sulfonimidates: Used as intermediates in the synthesis of other organosulfur compounds.

Actividad Biológica

1-Cyanoethane-1-sulfonamide is a sulfonamide compound that has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group (-SO2NH2) attached to a cyano group (-C≡N), contributing to its unique chemical properties. The presence of these functional groups is crucial for its biological activity, particularly in enzyme inhibition and interaction with cellular targets.

Antimicrobial Activity

Sulfonamides, including this compound, are primarily known for their antibacterial properties. The mechanism of action typically involves the inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |

|---|---|

| Staphylococcus aureus | >100 |

| Escherichia coli | >100 |

| Klebsiella pneumoniae | >100 |

| Pseudomonas aeruginosa | >100 |

Note: All tested compounds exhibited MIC values greater than 100 μM, indicating limited antibacterial efficacy against the strains studied .

Cytotoxicity and Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has shown potential in inducing apoptosis and inhibiting cell proliferation.

Table 2: Cytotoxicity Data of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colorectal) | 45.88 | Induces apoptosis and cell cycle arrest |

| SW-620 (Metastatic) | 28.27 | Induces necrosis and autophagy |

| HT-29 (Colorectal) | 16.57 | Cell cycle arrest in G0/G1 phase |

The IC50 values indicate significant cytotoxicity, particularly against metastatic cancer cell lines, suggesting that structural elements within the compound contribute to its enhanced activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits carbonic anhydrases (CAs), which play a role in various physiological processes including pH regulation and fluid secretion. This inhibition can disrupt tumor growth by altering the microenvironment of cancer cells .

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is particularly evident in studies involving colorectal cancer cell lines where it induces significant apoptosis .

- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at specific phases (G0/G1), preventing cancer cells from proliferating effectively .

Case Studies

A notable study evaluated the effects of various sulfonamide derivatives, including this compound, on human colorectal cancer cell lines. The results demonstrated that this compound not only inhibited cell growth but also altered cellular pathways associated with survival and proliferation.

In another case study focusing on antimicrobial efficacy, researchers tested a series of sulfonamides against multidrug-resistant bacterial strains. Although this compound showed limited antibacterial activity, it provided insights into structural modifications that could enhance its efficacy against resistant strains .

Propiedades

IUPAC Name |

1-cyanoethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2S/c1-3(2-4)8(5,6)7/h3H,1H3,(H2,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVAMAVZNZLSMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.